REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[O:12][N:11]=[C:10]2[C:15]2[C:19]([NH:20][CH2:21][CH2:22][OH:23])=[N:18][O:17][N:16]=2)[CH:5]=[CH:6][C:7]=1[F:8].C(OCC)(=O)C.[CH3:30][S:31](Cl)(=[O:33])=[O:32].C(N(CC)CC)C>O>[CH3:30][S:31]([O:23][CH2:22][CH2:21][NH:20][C:19]1[C:15]([C:10]2[N:9]([C:4]3[CH:5]=[CH:6][C:7]([F:8])=[C:2]([Br:1])[CH:3]=3)[C:13](=[O:14])[O:12][N:11]=2)=[N:16][O:17][N:18]=1)(=[O:33])=[O:32]
|
Name
|
|
Quantity
|
72.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1F)N1C(=NOC1=O)C1=NON=C1NCCO
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Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
19.2 mL
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
34.9 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added into reaction
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with ethyl acetate (2×500 mL)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate solution was washed with brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCNC1=NON=C1C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |